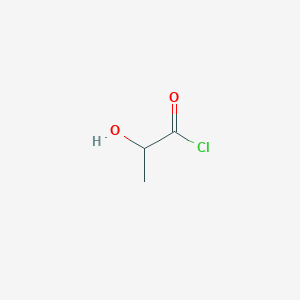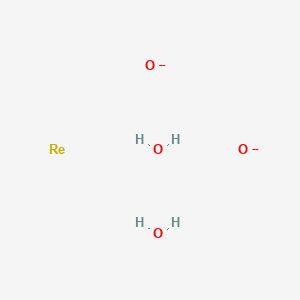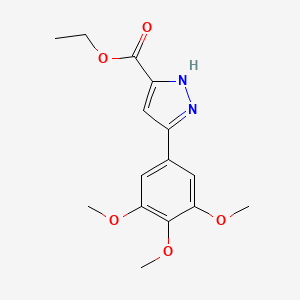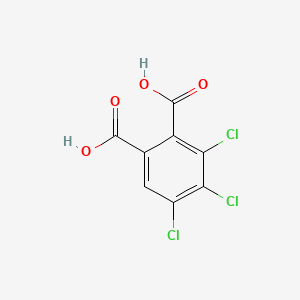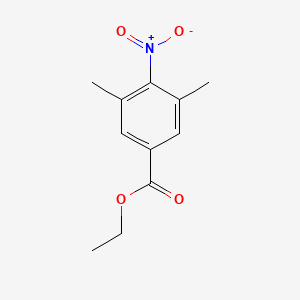![molecular formula C9H11NO3 B6320261 N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide CAS No. 282721-27-1](/img/structure/B6320261.png)
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide (N-DHEF) is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of the amino acid phenylalanine, and is commonly used as a reagent in a variety of organic reactions. N-DHEF has been studied extensively for its potential applications in biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide has a wide range of applications in scientific research. It has been used as a reagent in a variety of organic reactions, and is commonly used as a substrate for enzymatic reactions. It has also been used as a model compound to study the structure and function of proteins, and as a tool to study the effects of drugs on cellular processes. This compound has also been used to study the metabolism of drugs, and to study the effects of drugs on gene expression.
Mécanisme D'action
The exact mechanism of action of N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide is not fully understood. However, it is believed that this compound is able to interact with proteins and other molecules in the cell, and can affect their structure and function. It is also believed that this compound can affect the activity of enzymes, and can modulate the activity of transcription factors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, and to modulate the expression of genes. It has also been shown to affect the structure and function of proteins, and to modulate the activity of transcription factors. Furthermore, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide is widely used in laboratory experiments due to its versatility and ease of use. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Furthermore, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, this compound is not suitable for use in certain types of experiments, such as those involving high temperatures or extreme pH levels.
Orientations Futures
There are a number of potential future directions for N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide research. For example, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or treatments. Additionally, further research into the mechanism of action of this compound could lead to the development of new methods for studying cellular processes. Finally, further research into the synthesis of this compound could lead to the development of new and improved methods for preparing the compound.
Méthodes De Synthèse
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide is synthesized from phenylalanine using a series of chemical reactions. First, the phenylalanine is reacted with formic acid to form N-formyl-phenylalanine. This is then reacted with hydroxylamine to form N-hydroxy-phenylalanine. Finally, N-hydroxy-phenylalanine is reacted with ethyl formate to form this compound. This synthesis method has been used extensively to prepare this compound for use in scientific research.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-10-4-3-7-1-2-8(12)9(13)5-7/h1-2,5-6,12-13H,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUGVTBYGXFOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

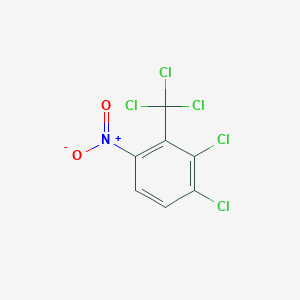
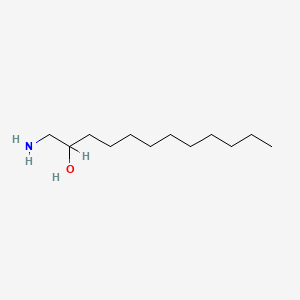

![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)



